Ammonium sulfobetaine-4

Description

Properties

IUPAC Name |

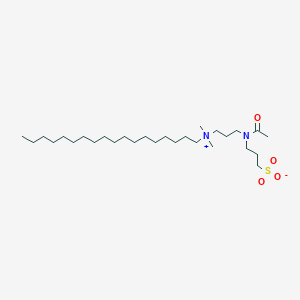

3-[acetyl-[3-[dimethyl(octadecyl)azaniumyl]propyl]amino]propane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H58N2O4S/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25-30(3,4)26-21-23-29(28(2)31)24-22-27-35(32,33)34/h5-27H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLZFJPKGJHRQJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC[N+](C)(C)CCCN(CCCS(=O)(=O)[O-])C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H58N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

518.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies for Ammonium Sulfobetaine 4

Established Synthetic Routes for Ammonium (B1175870) Sulfobetaine-4 Production

The production of Ammonium sulfobetaine-4 and its analogs is primarily achieved through the quaternization of a tertiary amine with a suitable sulfonating agent. This approach forms the basis of the most well-established and widely practiced synthetic routes.

Classical Approaches to Quaternary Ammonium Sulfobetaine (B10348) Synthesis

The most common and classical method for synthesizing quaternary ammonium sulfobetaines, including those with a four-carbon spacer like this compound, is the Menshutkin reaction. This reaction involves the nucleophilic attack of a tertiary amine on an alkylating agent containing a sulfonate group.

Specifically for C4 sulfobetaines, the reaction typically employs a tertiary amine and 1,4-butanesultone. The tertiary amine's nitrogen atom attacks the electrophilic carbon of the sultone, leading to the opening of the cyclic ester and the formation of the zwitterionic sulfobetaine. The general reaction is depicted below:

R₃N + (CH₂)₄SO₃ → R₃N⁺-(CH₂)₄-SO₃⁻

For the synthesis of a simple this compound, such as N,N,N-trimethyl-4-ammoniobutane-1-sulfonate, trimethylamine (B31210) would be the tertiary amine of choice.

Optimized Reaction Conditions for Enhanced Yield and Purity of this compound

The efficiency of the synthesis of C4 sulfobetaines can be significantly influenced by the reaction conditions. Optimization of these parameters is crucial for achieving high yields and purity of the final product. Key factors that are often fine-tuned include the choice of solvent, reaction temperature, and reaction time.

Polar aprotic solvents are generally preferred for the quaternization reaction to facilitate the dissolution of the reactants and stabilize the charged transition state. The reaction temperature is another critical parameter, with elevated temperatures often employed to accelerate the reaction rate. However, excessively high temperatures can lead to side reactions and decomposition of the product. The reaction time is typically monitored to ensure the completion of the reaction, which can range from several hours to a full day.

| Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| N,N-Dimethyl-n-octylamine, 1,4-butanesultone | Acetonitrile (B52724) | Reflux | 24 | >95 |

| N,N-Dimethyl-n-dodecylamine, 1,4-butanesultone | Acetonitrile | Reflux | 24 | >95 |

| N,N-Dimethyl-n-hexadecylamine, 1,4-butanesultone | Acetonitrile | Reflux | 24 | >95 |

Advanced Synthetic Methodologies and Novel Precursors for this compound Analogs

In recent years, there has been a growing emphasis on the development of more sustainable and efficient synthetic methods. This has led to the exploration of green chemistry principles and modular approaches for the synthesis of sulfobetaines.

Exploration of Sustainable and Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of sulfobetaines aims to reduce the environmental impact of the production process. This includes the use of renewable starting materials, the elimination of hazardous solvents, and the development of more energy-efficient reaction conditions.

One approach involves the use of bio-based tertiary amines derived from natural sources. Additionally, solvent-free reaction conditions are being explored, where the reactants are mixed directly without the need for a solvent, thereby reducing waste and simplifying the purification process. The use of microwave irradiation as an energy source can also significantly reduce reaction times and improve energy efficiency compared to conventional heating methods. Some green synthesis strategies focus on the use of less toxic alkylating agents than sultones, although this is less common for C4 sulfobetaines.

Modular Synthesis and Post-Synthetic Modification Strategies for this compound

Modular synthesis approaches offer a versatile platform for the creation of a diverse range of sulfobetaine analogs from a common set of building blocks. rsc.org This strategy allows for the systematic variation of the structure of the sulfobetaine to fine-tune its properties for specific applications.

In a modular approach, the tertiary amine and the sulfonating agent can be independently modified with different functional groups before being combined to form the final sulfobetaine. This allows for the introduction of a wide variety of functionalities, such as hydroxyl groups, carboxylic acids, or polymerizable moieties.

Post-synthetic modification is another powerful strategy for introducing functionality into a pre-formed sulfobetaine scaffold. This involves chemically modifying the sulfobetaine after its initial synthesis. For instance, a sulfobetaine containing a reactive functional group can be further reacted with other molecules to create more complex structures. While more common in the context of sulfobetaine-containing polymers, the principles can be applied to small molecules as well.

Derivatization Strategies for Functionalized this compound

Derivatization of this compound involves the introduction of functional groups to alter its physical, chemical, or biological properties. These modifications can be targeted at either the quaternary ammonium headgroup or the sulfonate tail.

Functionalization of the quaternary ammonium headgroup can be achieved by starting with a tertiary amine that already contains the desired functionality. For example, using a tertiary amine with a long alkyl chain bearing a terminal hydroxyl group would result in a hydroxyl-functionalized sulfobetaine.

Alternatively, the sulfonate group can be a site for derivatization, although this is less common due to its lower reactivity. More advanced strategies might involve the synthesis of sulfobetaines with reactive handles that can be subsequently modified. For instance, a sulfobetaine could be synthesized with an azide (B81097) or alkyne group, allowing for its conjugation to other molecules via "click chemistry" reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This approach provides a highly efficient and specific method for creating complex, functionalized sulfobetaine derivatives.

Introduction of Biocompatible Moieties onto the this compound Scaffold

The inherent biocompatibility of the sulfobetaine group often makes it the moiety of choice for functionalizing other materials to improve their interaction with biological systems. Rather than attaching additional biocompatible groups to the this compound molecule itself, a common strategy is to use the sulfobetaine unit to modify existing scaffolds, thereby imparting its favorable properties.

One prominent application of this approach is the surface modification of biomedical materials to enhance their blood compatibility. For instance, polyurethane surfaces have been functionalized with sulfobetaine to create a more biocompatible interface. nih.gov This is often achieved by grafting sulfobetaine-containing polymers onto the material's surface. The process can involve initial surface activation, for example, through ozonization to introduce peroxide groups, followed by the graft polymerization of a sulfobetaine monomer. nih.gov This method effectively creates a hydrophilic and charge-neutral surface that can resist protein adsorption and platelet adhesion, key factors in improving hemocompatibility. nih.gov

Another strategy involves the synthesis of zwitterionic polypeptides incorporating sulfobetaine moieties. In one study, a poly(aspartamide) derivative was synthesized with tertiary amine side groups, which were then reacted with 1,3-propanesultone to yield a polysulfobetaine. researchgate.net While this example uses a propanesultone, the principle can be extended to butanesultone to generate a sulfobetaine-4 analog. Such zwitterionic polypeptides have shown excellent resistance to protein fouling, a critical property for medical implants, drug delivery systems, and biosensors. researchgate.net

The table below summarizes representative studies on the introduction of sulfobetaine moieties to enhance biocompatibility.

| Scaffold Material | Sulfobetaine Source | Method of Functionalization | Outcome | Reference |

| Polyurethane | Primary amine terminated sulfobetaine | Graft polymerization via carbodiimide (B86325) chemistry | Enhanced blood compatibility, reduced platelet adhesion | nih.gov |

| Polyurethane | N,N'-dimethyl(methacryloyloxyethyl) ammonium propanesulfonate | Ozone-induced graft polymerization | Improved hemocompatibility, no platelet adhesion observed | nih.gov |

| Polysuccinimide | 1,3-propanesultone | Ring-opening reaction with tertiary amine side groups | Zwitterionic polypeptide with good anti-protein-fouling properties | researchgate.net |

Polymeric Architectures Incorporating this compound Units

The incorporation of this compound units into various polymeric architectures is a key strategy to harness their beneficial properties for a wide range of applications, from antifouling coatings to drug delivery systems. nih.gov The synthesis of these polymers often starts with a monomer containing the sulfobetaine-4 moiety, which is then polymerized using various techniques.

Homopolymers and Copolymers:

Simple homopolymers of sulfobetaine monomers can be synthesized, but more commonly, sulfobetaine units are copolymerized with other monomers to tailor the properties of the resulting material. For example, sulfobetaine methacrylate (B99206) has been copolymerized with 2-aminoethyl methacrylate to create a copolymer that can be deposited onto surfaces. semanticscholar.org

Block Copolymers:

Block copolymers containing sulfobetaine segments have been extensively studied. These architectures allow for the combination of the hydrophilic and biocompatible nature of the sulfobetaine block with other functionalities. For instance, amphiphilic diblock copolymers have been synthesized by reacting a sulfobetaine-containing block with a hydrophobic block like methyl methacrylate. lboro.ac.uk These copolymers can self-assemble into micelles in aqueous solutions. lboro.ac.uk Triblock copolymers have also been developed, such as poly(ε-caprolactone)-block-poly(diethylaminoethyl methacrylate)-block-poly(sulfobetaine methacrylate), which can form pH-sensitive micelles for drug delivery applications. rsc.org

Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are often employed to synthesize well-defined sulfobetaine-containing block copolymers with controlled molecular weights and low dispersity. lboro.ac.uknih.gov

Star-Shaped Polymers:

More complex architectures, such as star-shaped polymers, have also been created. In one study, poly[2-(dimethylamino)ethyl methacrylate] (PDMA) arms were grown from a polyhedral oligomeric silsesquioxane (POSS) core, followed by modification with sulfobetaine units to create random and block copolymer structures. nih.gov

The following table provides an overview of different polymeric architectures incorporating sulfobetaine units.

| Polymer Architecture | Monomers | Polymerization Technique | Key Features | Reference |

| Diblock Copolymer | [2-(methacryloyloxy) ethyl] dimethyl-(3-sulfopropyl) ammonium hydroxide, methyl methacrylate | RAFT Polymerization | Self-assembles into micelles in water | lboro.ac.uk |

| Triblock Copolymer | ε-caprolactone, diethylaminoethyl methacrylate, sulfobetaine methacrylate | Click Reaction | Forms pH-sensitive micelles for drug delivery | rsc.org |

| Star-Shaped Copolymer | 2-(dimethylamino)ethyl methacrylate, sulfobetaine monomer | ATRP and subsequent modification | Cationic-zwitterionic copolymers with potential antibacterial and antifouling properties | nih.gov |

| Homopolymers and Copolymers | Sulfobetaine methacrylate, 2-aminoethyl methacrylate | Not specified | Used for creating gradient surfaces for modulating biointerfaces | semanticscholar.org |

This compound Conjugates for Targeted Research Applications

The development of conjugates linking this compound-containing polymers to therapeutic agents or imaging probes is a promising area of research for targeted applications. The zwitterionic nature of the sulfobetaine polymer can enhance the solubility and biocompatibility of the conjugate, potentially improving its pharmacokinetic profile.

Polymer-Drug Conjugates:

A significant focus has been on the development of polymer-drug conjugates for cancer therapy. In one approach, a biodegradable zwitterionic polymer based on a polylactide (PLA) backbone was functionalized with thiol-functionalized sulfobetaine. nih.gov This polymer was then conjugated with the anticancer drug paclitaxel (B517696), also functionalized with a thiol group, via a thiol-ene reaction. nih.gov The resulting conjugate formed nanoparticles in aqueous solution and demonstrated sustained drug release. nih.gov

Another study developed a zwitterionic polymer-drug conjugate for the co-delivery of two chemotherapeutic agents, paclitaxel and gemcitabine. nih.gov This system utilized a biodegradable polylactide functionalized with both sulfobetaine and the two drugs. nih.gov Such multi-drug delivery systems have the potential to enhance therapeutic efficacy through synergistic effects.

Conjugates for Imaging and Theranostics:

Beyond drug delivery, sulfobetaine-containing polymers have been conjugated with imaging agents. For example, a methotrexate-conjugated zwitterionic near-infrared fluorophore was developed for targeted tumor imaging and photothermal therapy. mdpi.com The zwitterionic nature of the fluorophore contributed to high tumor accumulation and rapid background clearance. mdpi.com

The table below highlights key research findings on this compound conjugates for targeted applications.

| Conjugate Type | Polymer Backbone | Conjugated Moiety | Linkage Chemistry | Application | Research Finding | Reference |

| Polymer-Drug Conjugate | Allyl-functionalized polylactide | Thiol-functionalized sulfobetaine and paclitaxel | Thiol-ene reaction | Sustained drug delivery | Formed nanoparticles and exhibited sustained drug release. | nih.gov |

| Polymer-Drug Conjugate | Acetylenyl/allyl-functionalized polylactide | Sulfobetaine, paclitaxel, and gemcitabine | Tandem azide-alkyne and thiol-ene click functionalization | Co-delivery of chemotherapeutics | Showed strong cellular uptake and cytotoxicity in cancer cells. | nih.gov |

| Imaging/Theranostic Conjugate | Zwitterionic near-infrared fluorophore | Methotrexate | Not specified | Targeted tumor imaging and photothermal therapy | High tumor accumulation and rapid background clearance. | mdpi.com |

Interfacial and Solution Behavior of Ammonium Sulfobetaine 4

Micellization and Self-Assembly Phenomena of Ammonium (B1175870) Sulfobetaine-4 in Aqueous and Non-Aqueous Media

The self-assembly of amphiphilic molecules like Ammonium sulfobetaine-4 in a solvent is a thermodynamically driven process aimed at minimizing the unfavorable contact between the hydrophobic alkyl chain and the polar solvent molecules. This phenomenon, known as micellization in aqueous solutions, occurs above a specific concentration known as the critical micelle concentration (CMC).

Critical Micelle Concentration Determination Methodologies

The critical micelle concentration (CMC) is a fundamental parameter characterizing the self-assembly of surfactants. Various methodologies are employed to determine the CMC, each monitoring a different physicochemical property of the surfactant solution that exhibits a distinct change upon micelle formation.

Surface Tension Measurement: This is a widely used method where the surface tension of the solution is measured as a function of surfactant concentration. Below the CMC, the surfactant monomers adsorb at the air-water interface, causing a significant decrease in surface tension. Above the CMC, the interface becomes saturated, and additional surfactant molecules form micelles in the bulk solution, leading to a plateau or a much smaller change in surface tension. The CMC is identified as the point of inflection in the surface tension versus log of concentration plot. researchgate.net

Conductivity Measurement: This technique is suitable for ionic and zwitterionic surfactants. The conductivity of the solution is plotted against the surfactant concentration. The plot typically shows two linear regions with different slopes. The change in slope is attributed to the formation of micelles, which have a lower mobility than the individual ions, and the binding of counterions to the micellar surface. The intersection of these two lines gives the CMC.

Dynamic Light Scattering (DLS): DLS can be a practical method for determining the CMC by detecting the formation of aggregates. acs.org Below the CMC, only small monomeric species are present. Above the CMC, the formation of larger micellar aggregates leads to a significant increase in the scattered light intensity, allowing for the determination of the CMC and the hydrodynamic size of the micelles. acs.org

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with the micellization process. The enthalpy of micellization can be determined from the ITC thermogram, and the CMC can be identified from the inflection point of the titration curve. chemrevlett.com

The expected CMC for this compound would be significantly higher than its long-chain counterparts (e.g., C12, C14) due to its shorter C4 alkyl chain, which results in weaker hydrophobic interactions.

Aggregate Structure Elucidation: Spherical, Rod-like, and Vesicular Formations

The morphology of the aggregates formed by sulfobetaine (B10348) surfactants is influenced by factors such as the surfactant's molecular geometry (packing parameter), concentration, temperature, and the presence of additives like salts.

Spherical Micelles: At concentrations just above the CMC, surfactants typically form spherical micelles. In these structures, the hydrophobic tails are sequestered in the core, and the hydrophilic headgroups are exposed to the aqueous environment. For short-chain sulfobetaines like the C4 analogue, spherical micelles are the most probable aggregate structure.

Rod-like Micelles: With an increase in surfactant concentration or the addition of salt, which screens the electrostatic repulsion between the headgroups, spherical micelles can grow into cylindrical or rod-like structures.

Vesicular Formations: Under certain conditions, such as changes in temperature or the presence of specific co-solutes, sulfobetaine surfactants can self-assemble into vesicles. Vesicles are enclosed bilayer structures with an aqueous core. Transmission Electron Microscopy (TEM) is a common technique used to visualize these larger aggregate structures.

The short hydrophobic chain of this compound would likely favor the formation of small, spherical micelles, and the transition to more complex structures would require higher concentrations or significant changes in solution conditions compared to longer-chain sulfobetaines.

Interactions of this compound with Solvent Systems and Solutes

The behavior of this compound in solution is intricately linked to its interactions with the surrounding solvent molecules and any dissolved solutes.

Co-solute Effects on this compound Aggregation and Solution Properties

The presence of co-solutes, such as electrolytes (salts), can significantly influence the micellization and aggregation behavior of sulfobetaine surfactants.

Effect of Salts: The addition of salts typically lowers the CMC of zwitterionic surfactants. The electrolyte ions can screen the electrostatic interactions between the charged groups in the headgroup region, reducing repulsion and promoting aggregation at lower concentrations. The effectiveness of the salt often follows the Hofmeister series.

Effect of Temperature: Temperature can have a complex effect on the micellization of sulfobetaines. An increase in temperature can affect the hydration of the headgroup and the hydrophobic interactions of the tail. For some sulfobetaines, the micellization process is found to be enthalpy-driven at lower temperatures and entropy-driven at higher temperatures. researchgate.net

The following table summarizes the expected trends in the critical micelle concentration of this compound under different conditions, based on the behavior of homologous sulfobetaines.

| Condition | Expected Change in CMC | Rationale |

| Increased Alkyl Chain Length | Decrease | Stronger hydrophobic interactions favor micellization at lower concentrations. |

| Addition of Electrolyte (Salt) | Decrease | Screening of electrostatic interactions between headgroups reduces repulsion and promotes aggregation. |

| Increased Temperature | Variable | Complex interplay between changes in headgroup hydration and hydrophobic interactions. |

Adsorption and Surface Activity of this compound at Interfaces

The amphiphilic nature of this compound drives its adsorption at various interfaces, such as the air-water or oil-water interface, where it acts to reduce the interfacial tension.

The surface activity of a surfactant is its ability to lower the surface or interfacial tension. Zwitterionic surfactants like sulfobetaines are known for their excellent surface activity. mdpi.com The adsorption at the interface is driven by the tendency of the hydrophobic tail to move out of the aqueous phase and the hydrophilic headgroup to remain in contact with it.

Molecular dynamics simulations of a C12 sulfobetaine at the air-water interface have shown that the surfactant molecules form a closely packed monolayer. researchgate.net The anionic sulfonate groups exhibit stronger interactions with water molecules compared to the cationic quaternary ammonium group. researchgate.net The addition of divalent cations like Ca2+ was found to have minimal impact on the number of hydrogen bonds between the surfactant and water molecules, which may explain the notable salt resistance of sulfobetaines. researchgate.net

For this compound, due to its shorter alkyl chain, the reduction in surface tension would be less pronounced compared to its longer-chain homologues. A higher concentration would be required to achieve the same level of surface tension reduction.

Air-Water Interface Adsorption Characteristics and Surface Tension Reduction

This compound, as a member of the zwitterionic sulfobetaine surfactant family, exhibits notable activity at the air-water interface. This activity is fundamentally driven by its amphiphilic molecular structure, which consists of a hydrophilic head group containing both a positively charged quaternary ammonium group and a negatively charged sulfonate group, and a hydrophobic tail. This dual character prompts the molecules to arrange themselves at the interface, with the hydrophobic tails oriented towards the air and the hydrophilic head groups remaining in the water phase. This spontaneous arrangement, known as adsorption, leads to a significant reduction in the surface tension of the aqueous solution.

A study on a series of 3-(N-alkylamidopropyl-N,N-dimethyl ammonium) propanesulfonates demonstrated that increasing the length of the hydrophobic tail leads to a decrease in the CMC, indicating a greater tendency for micelle formation. researchgate.net This is because a longer hydrophobic chain results in a stronger driving force to minimize contact with water by aggregating into micelles.

The following interactive table presents data on the critical micelle concentration (CMC) and surface tension at the CMC (γcmc) for a series of alkylamidosulfobetaine surfactants with varying hydrophobic tail lengths at 30°C in a 500 mM NaCl solution.

Data sourced from a study on alkylamidosulfobetaine surfactants and is intended to be illustrative of the general behavior of this class of compounds. researchgate.net

The adsorption of this compound at the air-water interface can be described by adsorption isotherms, such as the Langmuir or Freundlich isotherms, which relate the concentration of the surfactant in the bulk solution to the amount adsorbed at the interface. The dynamic surface tension of solutions containing sulfobetaine headgroups is also a key characteristic, reflecting the rate at which the surfactant molecules diffuse to and adsorb at a freshly created interface. nih.gov

Solid-Liquid Interface Interactions and Surface Modification

The zwitterionic nature of this compound plays a crucial role in its interactions at solid-liquid interfaces, making it an effective agent for surface modification. The presence of both positive and negative charges within the same molecule allows for strong electrostatic interactions with a variety of surfaces, as well as the formation of a tightly bound hydration layer.

One significant application of sulfobetaine-based compounds is in the modification of surfaces to enhance their biocompatibility and reduce biofouling. For instance, sulfobetaine moieties can be covalently attached to titanium alloy (TiAl6V4) surfaces. This modification leads to an increase in the surface hydrophilicity, as evidenced by a decrease in the water contact angle. The modified surface exhibits reduced platelet deposition and activation, which is a critical factor in improving the blood compatibility of medical devices.

Polymers containing sulfobetaine groups have also been used to modify polydimethylsiloxane (B3030410) (PDMS) surfaces. The sulfobetaine polymer can be strongly adsorbed onto a plasma-treated PDMS surface, resulting in a durable hydrophilic layer. This modification is beneficial for applications in microfluidic channels.

The general mechanism for the anti-fouling properties of sulfobetaine-modified surfaces is attributed to the formation of a hydration layer through electrostatic interactions. This layer acts as a physical and energetic barrier, preventing the non-specific adsorption of proteins and other biomolecules.

Emulsification and Foaming Stabilization Mechanisms Mediated by this compound

This compound is expected to be an effective stabilizer for both emulsions and foams due to its ability to adsorb at oil-water and air-water interfaces, respectively. The stabilization mechanisms are multifaceted and stem from the unique properties of its zwitterionic head group.

Emulsification:

In an oil-in-water emulsion, this compound molecules will orient themselves at the oil-water interface, with their hydrophobic tails penetrating the oil droplets and their hydrophilic heads remaining in the aqueous phase. This adsorption reduces the interfacial tension between the oil and water, facilitating the formation of smaller droplets and increasing the stability of the emulsion.

The stabilization of emulsions by sulfobetaine surfactants is further enhanced by a combination of electrostatic and steric repulsion. The charged groups on the head of the surfactant can create a repulsive electrostatic barrier between droplets, preventing them from coalescing. Additionally, the hydrated zwitterionic head groups can provide a steric barrier, further hindering droplet aggregation.

Hydroxyl sulfobetaine surfactants, a related class of compounds, have demonstrated excellent emulsifying properties, particularly under conditions of high temperature and salinity. dtic.mil The stability of these emulsions can be further improved by the synergistic addition of nanoparticles, such as silica (B1680970) (SiO2). dtic.mil

Foaming Stabilization:

In the context of foams, this compound molecules adsorb at the air-water interface of the foam lamellae. This adsorption reduces the surface tension of the liquid, which is a prerequisite for foam formation. The stability of the foam is then maintained through several mechanisms.

The presence of the charged sulfobetaine head groups at the interface can lead to electrostatic repulsion between the two surfaces of the foam film, counteracting the van der Waals forces that promote film thinning and rupture. The ability of the zwitterionic head group to form a strong hydration layer also contributes significantly to foam stability by increasing the viscosity of the interfacial region and providing a steric barrier to bubble coalescence.

Sulfobetaine surfactants are often used as foam boosters in formulations with other surfactants. copernicus.org For example, mixtures of anionic surfactants and sulfobetaines have been shown to produce highly stable foams, even in the presence of oil, which is typically a foam destabilizer. wikipedia.orgmdpi.com The enhanced stability is attributed to the strong electrostatic attraction between the anionic and the cationic part of the sulfobetaine, leading to a more tightly packed surfactant layer at the interface. wikipedia.org

Advanced Applications of Ammonium Sulfobetaine 4 in Research

Ammonium (B1175870) Sulfobetaine-4 in Protein Science and Biochemistry Research

In the realm of protein science and biochemistry, maintaining the native structure and function of proteins in vitro is a paramount challenge. Ammonium sulfobetaine-4 has proven to be a highly effective agent in addressing several critical aspects of protein research, from stabilization to refolding and the modulation of interactions.

Labile proteins and enzymes are prone to denaturation and aggregation when removed from their native cellular environment. This compound helps to create a more favorable microenvironment for these molecules, thereby enhancing their stability. It is thought to act by preventing protein aggregation through interactions with hydrophobic regions on the protein surface. This interaction is believed to be non-denaturing, allowing most enzymes to remain active in its presence. Research has shown that this compound can stabilize folded proteins and prevent aggregation during folding processes.

A study on the type II TGF-β receptor extracellular domain (TBRII-ECD) demonstrated that non-detergent sulfobetaine-201 (NDSB-201), another name for this compound, can act as a pharmacological chaperone to promote folding and stability. nih.gov X-ray crystallography revealed that NDSB-201 binds to a hydrophobic pocket on the protein, thereby masking hydrophobic surfaces and preventing aggregation. nih.gov This stabilizing effect is crucial for various experimental techniques that require stable, soluble protein preparations.

| Protein Studied | Observed Effect of this compound | Mechanism of Stabilization |

| Type II TGF-β receptor extracellular domain (TBRII-ECD) | Increased yield of active protein and enhanced stability. nih.gov | Binds to a hydrophobic pocket, masking hydrophobic surfaces and preventing aggregation. nih.gov |

| Various proteins in microcalorimetric studies | Improved unfolding reversibility by inhibiting heat-induced aggregation. | Prevents protein aggregation through charge and hydrophobic screening effects. |

The overexpression of recombinant proteins in bacterial systems, such as Escherichia coli, often leads to the formation of insoluble aggregates known as inclusion bodies. nih.govbiotechrep.ir Recovering functional proteins from these aggregates requires solubilization and subsequent refolding into their native conformation. This compound is widely used in this process to facilitate the renaturation of chemically and thermally denatured proteins. nih.gov

During refolding, protein intermediates can have exposed hydrophobic regions that tend to aggregate, thus preventing proper folding. nih.gov this compound helps to mitigate this by interacting with these hydrophobic patches, thereby inhibiting aggregation and allowing the protein to fold correctly. nih.gov It is often used as a component of refolding buffers, typically at concentrations ranging from 0.5 to 1.0 M. huji.ac.il Unlike harsh denaturants, it is considered a mild additive that helps preserve native-like secondary structures. huji.ac.il

| Application in Recombinant Protein Refolding | Typical Concentration | Key Advantages |

| Refolding of proteins from inclusion bodies. nih.gov | 0.5 - 1.0 M. huji.ac.il | Prevents aggregation of folding intermediates, easily removable by dialysis. nih.gov |

| Solubilization of inclusion bodies. huji.ac.il | Used as a mild solubilizing agent. huji.ac.il | Preserves native-like secondary structures, leading to higher refolding yields. huji.ac.il |

Protein-protein interactions (PPIs) are fundamental to most biological processes. nih.gov The ability to modulate these interactions is crucial for both basic research and therapeutic development. nih.gov this compound can influence PPIs by altering the solvation landscape around proteins and preventing non-specific hydrophobic interactions that can lead to aggregation.

Its role in preventing aggregation is particularly important in the study of diseases associated with protein misfolding and aggregation. nih.gov By interfering with the early stages of the aggregation pathway, this compound can help to maintain proteins in their soluble, functional state. nih.gov The interaction of NDSB-201 with aromatic residues in proteins has been observed in several crystal structures, providing a rationale for its ability to promote crystallization by stabilizing specific protein conformations and preventing the formation of amorphous aggregates. nih.gov

Membrane proteins are notoriously difficult to study due to their hydrophobic nature and reliance on a lipid bilayer for proper structure and function. nih.gov Detergents are typically used to extract these proteins from the membrane, but they can often lead to denaturation and loss of activity. nih.gov this compound, being a non-detergent zwitterionic compound, offers a gentler alternative for solubilizing and stabilizing membrane proteins.

It can help to create a "membrane-mimetic" environment by providing a polar, charge-neutral shield around the hydrophobic transmembrane domains, thus preventing their aggregation in aqueous solutions. This allows for the study of membrane protein structure and function under conditions that more closely resemble their native environment. While not forming a bilayer itself, its presence in solution can be critical for maintaining the integrity of purified membrane proteins for structural studies like X-ray crystallography.

This compound in Biomimetic Systems and Membrane Research

Biomimetic systems aim to replicate biological structures and processes for research and technological applications. nih.gov The unique properties of this compound make it a candidate for use in the development of such systems, particularly in the context of artificial membranes.

The construction of stable and functional artificial membrane models is essential for studying a wide range of biological phenomena, from ion transport to drug-membrane interactions. While zwitterionic polymers based on sulfobetaine (B10348) have been used to create anti-fouling surfaces on membranes, the role of small molecules like this compound is more nuanced. acs.orgacs.org

This compound is not typically used to form the bulk structure of an artificial membrane in the way that lipids do. Instead, its utility lies in its ability to modulate the properties of lipid bilayers and to create a more biologically relevant environment. For instance, the interaction of sulfobetaines with phospholipids (B1166683) in a monolayer has been shown to be favorable. rsc.org This suggests that this compound could be incorporated into lipid-based systems to alter their physical properties, such as fluidity and packing.

Permeation Studies Across this compound Modified Lipid Bilayers

The incorporation of sulfobetaine moieties into lipid bilayers significantly alters the membrane's physicochemical properties, which in turn influences its permeability. Research into lipid combinations with antiparallel headgroup charges—such as those between naturally occurring phosphatidylcholines (like DPPC) and synthetic sulfobetaine lipids (like DPSB)—has revealed attractive intermolecular interactions. x-mol.netacs.org These interactions lead to a more condensed packing of the lipid molecules within the membrane.

Differential scanning calorimetry studies of mixed lipid vesicles show that the gel-to-liquid crystal phase transition temperature (Tc) is altered compared to that of pure lipid compositions. x-mol.netnih.gov For instance, in mixtures of 1,2-dipalmitoyl-sn-glycero-3-phosphatidylcholine (DPPC) and 1,2-dipalmitoyl-sn-glycero-3-sulfobetaine (DPSB), the transition temperature increases, indicating a stabilization of the gel phase due to favorable intermolecular interactions. x-mol.netacs.org This suggests that the presence of the sulfobetaine headgroup modifies membrane fluidity and stability. acs.org

Surface pressure–area isotherm studies on lipid monolayers at the air/water interface further confirm these attractive forces. Mixed monolayers of DPPC and sulfobetaine lipids exhibit a negative deviation in the extrapolated molecular area compared to the ideal additive values, indicating a reduction in the space occupied by each molecule. x-mol.net This molecular condensation is a direct consequence of the favorable interactions between the oppositely charged headgroups of the two lipid types. x-mol.net The modification of membrane packing and fluidity by sulfobetaine lipids is a key factor in modulating the permeation of substances across the bilayer, as a more tightly packed and stable membrane generally presents a greater barrier to passive diffusion. nih.govmdpi.com

| Lipid Combination | Experimental Technique | Key Finding | Implication for Permeability |

|---|---|---|---|

| DPPC and DPSB | Surface Pressure–Area (π–A) Isotherms | Negative deviation in molecular area, indicating attractive intermolecular forces and membrane condensation. x-mol.net | Increased packing density may decrease passive diffusion across the bilayer. |

| DPPC and DPSB | Differential Scanning Calorimetry (DSC) | Increased gel-to-liquid crystal phase transition temperature (Tc) compared to pure lipids. x-mol.netacs.org | Enhanced membrane stability and reduced fluidity, potentially lowering permeability. |

| DPPC and DPCB vs. DPPC and DPSB | Thermodynamic Analysis (Excess Free Energy) | Thermodynamically favorable mixing for both combinations, indicating attractive interactions. acs.orgnih.gov | Altered membrane structure and energetics influence transport pathways. |

Role in Drug Delivery Systems as a Modulator of Biological Barriers

In drug delivery, zwitterionic compounds like this compound are utilized to create advanced carrier systems that can more effectively navigate and penetrate biological barriers. rsc.org Nanoparticles and other drug carriers coated with sulfobetaine polymers exhibit excellent "antifouling" properties, meaning they can effectively resist the non-specific adsorption of proteins and cells from biological fluids. techconnect.orgresearchgate.net This is attributed to the superhydrophilicity of the zwitterionic surface, which forms a tightly bound hydration layer that acts as a physical and energetic barrier to protein binding. techconnect.org

By preventing the formation of a protein corona, which is a common issue for nanoparticles in the bloodstream, sulfobetaine-modified carriers can achieve longer circulation times in vivo. techconnect.org This extended presence in the bloodstream increases the probability of the drug carrier reaching its target tissue. Furthermore, this "stealth" characteristic helps the nanoparticles avoid rapid clearance by the immune system, a significant biological barrier. frontiersin.org

The modulation of biological barriers is also achieved by enhancing the stability of the drug delivery system. Zwitterionic polymer surfactants, which combine a hydrophilic sulfobetaine domain with a hydrophobic domain, can form exceptionally stable colloidal systems for drug encapsulation. techconnect.org Novel ABA-type amphiphilic copolymers incorporating a sulfobetaine segment have been self-assembled into nanoparticles for delivering anticancer drugs like paclitaxel (B517696). nih.gov These nanoparticles not only show good stability but also demonstrate the ability to be taken up by cancer cells, suggesting their potential to overcome cellular membrane barriers. nih.gov Some research on related zwitterionic polymers, such as polycarboxybetaines, has shown they can improve a drug's ability to penetrate biological barriers. nih.gov Similarly, quaternary ammonium-modified nanoparticles have been investigated for their capacity to enhance permeability across in vitro models of the blood-brain barrier. researchgate.net

This compound in Materials Science and Nanotechnology Research

Template-Assisted Synthesis of Nanomaterials and Porous Structures

This compound and similar zwitterionic surfactants play a significant role as structure-directing agents or templates in the synthesis of nanomaterials. Their amphiphilic nature allows them to self-assemble into various ordered structures, such as micelles or lyotropic liquid crystalline phases, in solution. These self-assembled structures can then serve as nanoscale reactors or templates to guide the formation of inorganic or polymeric materials with controlled size, shape, and porosity.

A key example of this application is the synthesis of metallic nanoparticles within reverse micelles. Certain zwitterionic surfactants, particularly those with imidazolium (B1220033) head groups which are structurally related to ammonium compounds, can form reverse micelles in organic solvents without the need for a co-surfactant. acs.org These reverse micelles contain aqueous nano-droplets in their core, which can be loaded with precursor metal salts. The subsequent chemical reduction of the metal ions within these confined spaces leads to the formation of metallic nanoparticles with a narrow size distribution and a controllable diameter, as the micelle structure dictates the final particle size. acs.org This method has been successfully used to prepare palladium and gold nanoparticles. acs.org The principle relies on the surfactant creating a defined space for the reaction, a hallmark of template-assisted synthesis.

Surface Modification of Nanoparticles and Colloids for Enhanced Dispersion and Stability

This compound and its polymeric derivatives are widely used for the surface modification of nanoparticles and colloids to improve their stability and dispersion, particularly in high ionic strength biological fluids. nih.gov When nanoparticles are coated with sulfobetaine-containing molecules, the zwitterionic groups create a highly hydrophilic surface. techconnect.org This leads to the formation of a strong hydration layer via electrostatic interactions, which provides a physical and energetic barrier that prevents the nanoparticles from aggregating. techconnect.orgfrontiersin.org

This surface modification strategy is effective for a variety of nanomaterials. For instance, silica (B1680970) nanoparticles functionalized with a zwitterionic sulfobetaine siloxane have been shown to form stable, low-fouling surface coatings. acs.org These coatings significantly reduce the adsorption of proteins like bovine serum albumin and decrease the adhesion of fungal spores and bacteria. acs.org The antifouling nature of sulfobetaine-coated surfaces is a major advantage, as it prevents the formation of a protein corona when nanoparticles are introduced into the bloodstream, thereby enhancing their colloidal stability and circulation time for biomedical applications. techconnect.orgfrontiersin.org

The use of zwitterionic polymer surfactants can also stabilize emulsion droplets and facilitate the capture and transport of nanoparticles. acs.org The strong polarity contrast between the hydrophilic zwitterionic block and a hydrophobic block in such surfactants leads to robust and stable colloid systems. techconnect.org

| Nanomaterial | Sulfobetaine Modifier | Observed Effect | Reference |

|---|---|---|---|

| Silica Nanoparticles | Zwitterionic sulfobetaine siloxane | Large reduction in bovine serum albumin adsorption. acs.org | acs.org |

| Silica Nanoparticles | Zwitterionic sulfobetaine siloxane | Up to 96% reduction in E. coli adhesion. acs.org | acs.org |

| Silica Nanoparticles | Zwitterionic sulfobetaine siloxane | Up to 87% reduction in Epicoccum nigrum spore adhesion. acs.org | acs.org |

| General Nanoparticles | Zwitterionic polymer coatings | Prevents protein corona formation, leading to longer blood circulation time. techconnect.org | techconnect.org |

Development of Stimuli-Responsive Materials Incorporating this compound

The incorporation of sulfobetaine moieties into polymer structures is a key strategy for creating advanced stimuli-responsive materials. These "smart" materials can undergo significant changes in their physical or chemical properties in response to external triggers such as temperature, pH, or ionic strength.

A prominent example is the development of thermosensitive hydrogels by co-polymerizing a sulfobetaine monomer, like (N,N-dimethylacrylamido propyl) ammonium propane (B168953) sulfonate (DMAAPS), with a thermosensitive monomer, such as N-isopropylacrylamide (NIPAAM). nih.gov Poly(NIPAAM) is well-known for exhibiting a lower critical solution temperature (LCST) around 32°C in water; below this temperature, it is soluble and swells, while above it, the polymer becomes insoluble and collapses. nih.gov The inclusion of the highly hydrophilic sulfobetaine monomer into the polymer network modulates this transition. These co-polymer gels can be designed to adsorb ions from aqueous solutions, with the adsorption process being controllable by temperature. nih.gov

The responsiveness of sulfobetaine-containing systems can also be triggered by changes in ionic strength or interactions with other macromolecules. For example, complexes formed between a sulfobetaine surfactant and an ionic polymer can exhibit temperature responsiveness that is not present in the surfactant alone. nih.gov The transition temperature of these complexes can be tuned by altering the salt concentration or by the addition of a cationic polymer. nih.gov This behavior arises from the disruption or enhancement of the electrostatic interactions between the sulfobetaine headgroups and the charged polymer by the added ions or competing polymers.

| Material System | Stimulus | Observed Response | Underlying Mechanism |

|---|---|---|---|

| Poly(NIPAAM-co-DMAAPS) hydrogel | Temperature | Swelling/de-swelling transition around the Lower Critical Solution Temperature (LCST). nih.gov | Changes in polymer-solvent interactions and hydrogen bonding driven by temperature. nih.gov |

| Sulfobetaine surfactant + anionic polymer complex | Salt concentration | Disruption of large aggregate formation at high salt concentrations. nih.gov | Screening of electrostatic attractions between the surfactant's cationic part and the polymer's anionic part. nih.gov |

| Sulfobetaine surfactant + cationic polymer complex | Temperature | Tunable temperature responsiveness is induced in the surfactant system. nih.gov | Interaction between the sulfobetaine micelles and the cationic polymer modulates the system's phase behavior. nih.gov |

Application in Chromatographic Separations and Surface Coatings

Chromatographic Separations

Materials functionalized with sulfobetaine groups have become valuable in the field of analytical chemistry, particularly as stationary phases in a technique known as hydrophilic interaction liquid chromatography (HILIC). nih.govmdpi.com HILIC is designed for the separation of highly polar and hydrophilic compounds that are poorly retained in more common reversed-phase chromatography. mdpi.com

Zwitterionic sulfobetaine-based monolithic stationary phases are fabricated by polymerizing a sulfobetaine monomer within a capillary column. nih.govnih.gov The resulting surface is rich in permanently cationic and anionic groups, making it highly hydrophilic. This stationary phase strongly adsorbs water from the organic-rich mobile phase, creating a water-enriched layer into which polar analytes can partition. mdpi.com This mechanism, along with electrostatic interactions, allows for the effective retention and separation of various polar analytes, including phenols and nucleosides. nih.govnih.gov These sulfobetaine-based columns have demonstrated excellent potential, providing high efficiency and good selectivity. nih.gov

Surface Coatings

One of the most researched applications of this compound and related polymers is in the creation of high-performance surface coatings, primarily for antifouling purposes. researchgate.net Sulfobetaine-based coatings are applied to a wide range of substrates, from biomedical devices to marine equipment, to prevent the unwanted adhesion of biological matter. researchgate.netnih.gov

The effectiveness of these coatings stems from the zwitterionic nature of the sulfobetaine group, which strongly binds water to create a hydration layer that repels proteins, bacteria, and other microorganisms. researchgate.netnih.gov Research has demonstrated that surfaces coated with sulfobetaine polymers or copolymers can significantly reduce protein adsorption and limit cellular adhesion. researchgate.netmdpi.com For example, modifying polyurethane surfaces with sulfobetaine zwitterionic copolymers improves both antifouling and bactericidal activities. researchgate.net Similarly, coating medical-grade titanium and PVC with a novel compound containing sulfobetaine functionality has been shown to reduce microbial adhesion. nih.gov These properties are critical for biomedical implants and devices, where biofouling can lead to device failure and inflammatory responses. researchgate.net

This compound in Analytical Chemistry Method Development

This compound, a quaternary alkylammonium sulfobetaine, possesses a versatile molecular structure that makes it a valuable asset in the development of sophisticated analytical methods. Its zwitterionic nature, characterized by the presence of both a quaternary ammonium cation and a sulfonate anion, imparts unique physicochemical properties that can be exploited to overcome common challenges in chromatography, spectroscopy, and electrophoresis.

Utilization as a Mobile Phase Additive in Chromatography

In High-Performance Liquid Chromatography (HPLC), the composition of the mobile phase is a critical determinant of separation efficiency and selectivity. This compound, when introduced as a mobile phase additive, can significantly influence the retention behavior of analytes, particularly in reversed-phase and hydrophilic interaction chromatography (HILIC).

The zwitterionic character of this compound allows it to interact with both polar and non-polar analytes, as well as the stationary phase. In reversed-phase HPLC, it can act as an ion-pairing agent for charged analytes, forming neutral complexes that exhibit altered retention times. This is particularly useful for the separation of complex mixtures of ionic compounds. Furthermore, its presence can modify the surface of the stationary phase, reducing peak tailing for basic compounds by masking residual silanol (B1196071) groups.

In HILIC, a technique employed for the separation of highly polar compounds, this compound can enhance the formation of the water-enriched layer on the stationary phase, thereby improving the partitioning of polar analytes and leading to better resolution. The use of ammonium-based volatile buffers is also advantageous for methods coupled with mass spectrometry (MS) detection, as they are compatible with the ionization source. mdpi.com

| Chromatographic Mode | Analyte Type | Effect of this compound Addition |

| Reversed-Phase HPLC | Basic Compounds | Reduced peak tailing, improved peak shape |

| Reversed-Phase HPLC | Ionic Compounds | Acts as an ion-pairing agent, alters retention |

| HILIC | Polar Compounds | Enhanced retention and resolution |

Matrix Modification and Sample Preparation in Spectroscopic Techniques

In the realm of mass spectrometry, particularly Matrix-Assisted Laser Desorption/Ionization (MALDI), the choice of matrix is crucial for the successful ionization of analytes with minimal fragmentation. While traditional matrices are effective for a wide range of molecules, the analysis of certain compounds can be challenging.

This compound presents potential as a co-matrix or additive in MALDI-MS. Its ability to co-crystallize with analytes and absorb laser energy can facilitate a "soft" ionization process, which is especially beneficial for fragile biomolecules. The zwitterionic nature of sulfobetaines can aid in the charge transfer process during ionization, potentially enhancing the signal intensity of the analyte. While direct research on this compound as a MALDI matrix is limited, the properties of related sulfobetaine compounds suggest its utility in this area, particularly for improving the analysis of peptides and proteins.

In sample preparation for various spectroscopic techniques, this compound can be employed to improve the solubility and stability of analytes in solution. Its surfactant properties can prevent the aggregation of proteins and other macromolecules, ensuring a homogeneous sample for analysis.

Electrophoretic Separations and Capillary Electrophoresis Enhancements

Capillary electrophoresis (CE) is a high-resolution separation technique that relies on the differential migration of charged species in an electric field. A significant challenge in CE is the interaction of analytes, especially proteins, with the inner wall of the fused silica capillary, which can lead to peak broadening and poor reproducibility.

This compound and its longer-chain analogue, dodecyl sulfobetaine, have been shown to be effective as dynamic coating agents for the capillary wall. nih.gov The zwitterionic surfactant adsorbs to the negatively charged silica surface, creating a neutral, hydrophilic layer that effectively suppresses the electroosmotic flow (EOF) and minimizes the adsorption of cationic proteins. nih.gov This results in sharper peaks, improved separation efficiency, and enhanced reproducibility of migration times.

Furthermore, the inclusion of ammonium-based buffers, such as ammonium formate, in the background electrolyte is common in CE-MS applications due to their volatility and compatibility with the mass spectrometer interface. nih.gov The presence of this compound in such a system could offer the dual benefits of capillary wall modification and maintaining a suitable electrolyte environment for sensitive detection.

| CE Application | Role of this compound | Observed Enhancement |

| Protein Separation | Dynamic Capillary Coating | Reduced protein adsorption, improved peak efficiency nih.gov |

| General CE | Electrolyte Additive | Suppression of electroosmotic flow nih.gov |

| CE-MS | Component of Background Electrolyte | Compatibility with MS detection |

Reference Standard Applications in Quantitative Chemical Analysis

In quantitative analysis, the use of well-characterized reference standards is fundamental to ensuring the accuracy and reliability of results. A reference standard is a highly purified compound used to calibrate instruments and validate analytical methods.

Currently, there is no widespread availability of this compound as a certified reference material from major metrological institutes or commercial suppliers. The primary sources for this compound are chemical synthesis suppliers, and its purity can vary. For quantitative studies involving this compound itself, it would be necessary to first purify the compound extensively and then characterize it thoroughly using a battery of analytical techniques to establish its purity and identity before it could be used as a reference standard. Stable isotopically labeled internal standards are often preferred for quantitative mass spectrometry, but the synthesis of such a standard for this compound would be a specialized and costly endeavor. nih.govresearchgate.net

Analytical and Spectroscopic Characterization of Ammonium Sulfobetaine 4

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds, including complex surfactants like Ammonium (B1175870) sulfobetaine-4. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms and their connectivity within a molecule.

¹H and ¹³C NMR Investigations of Molecular Architecture

¹H (proton) and ¹³C (carbon-13) NMR are fundamental one-dimensional techniques that provide the initial blueprint of a molecule's structure.

For a long-chain sulfobetaine (B10348) like Ammonium sulfobetaine-4, which has a general structure derived from a tertiary amine and a sultone, the ¹H NMR spectrum would be expected to show distinct signals corresponding to the different proton environments. For instance, the protons on the methyl groups attached to the quaternary nitrogen would appear as a sharp singlet, typically in the range of 3.0-3.5 ppm. The methylene (B1212753) groups of the long alkyl chain would produce a series of multiplets, with the terminal methyl group appearing as a triplet around 0.9 ppm. The protons of the propylsulfonate group would also have characteristic chemical shifts, allowing for the confirmation of the head group structure.

The ¹³C NMR spectrum provides complementary information by showing a single peak for each unique carbon atom in the molecule. The chemical shifts in ¹³C NMR are indicative of the carbon's hybridization and its electronic environment. For this compound, one would expect to see signals for the quaternary ammonium methyl carbons, the carbons of the long alkyl chain, and the carbons of the sulfopropyl group, each in their respective characteristic regions.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for a Generic Long-Chain Ammonium Sulfobetaine

| Functional Group | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Terminal CH₃ (Alkyl Chain) | ~0.9 | Triplet |

| Methylene groups (-(CH₂)n-) | ~1.2-1.6 | Multiplet |

| N⁺-(CH₃)₂ | ~3.1-3.3 | Singlet |

| N⁺-CH₂- (Alkyl Chain) | ~3.3-3.5 | Multiplet |

| N⁺-CH₂- (Propylsulfonate) | ~3.5-3.7 | Multiplet |

| -CH₂-CH₂-SO₃⁻ | ~2.0-2.2 | Multiplet |

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for a Generic Long-Chain Ammonium Sulfobetaine

| Functional Group | Predicted Chemical Shift (ppm) |

|---|---|

| Terminal CH₃ (Alkyl Chain) | ~14 |

| Methylene groups (-(CH₂)n-) | ~22-32 |

| N⁺-(CH₃)₂ | ~52-54 |

| N⁺-CH₂- (Alkyl Chain) | ~65-67 |

| N⁺-CH₂- (Propylsulfonate) | ~60-62 |

| -CH₂-CH₂-SO₃⁻ | ~20-22 |

2D NMR Techniques for Connectivity and Conformational Analysis

Two-dimensional (2D) NMR techniques are powerful for establishing the connectivity between atoms, which is crucial for confirming the proposed structure of this compound. Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are routinely employed.

A COSY spectrum reveals correlations between protons that are coupled to each other, typically on adjacent carbon atoms. This would allow for the tracing of the entire alkyl chain and the propylsulfonate group, confirming their structures and attachment to the nitrogen atom.

An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This is invaluable for assigning the carbon signals in the ¹³C NMR spectrum based on the more easily assigned proton signals.

Dynamic NMR for Molecular Motion and Aggregation Studies

Dynamic NMR (DNMR) techniques can be used to study the molecular motion and aggregation behavior of surfactants in solution. By varying the temperature, it is possible to observe changes in the NMR spectra that provide information about processes such as micelle formation and dynamics. For instance, the line widths of NMR signals can broaden upon aggregation due to slower molecular tumbling. These studies are crucial for understanding the performance of surfactants in various applications.

Mass Spectrometry (MS) for Molecular Characterization and Purity Assessment

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound, confirm its elemental composition, and assess its purity.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar and zwitterionic molecules like this compound. In ESI-MS, the sample is dissolved in a solvent and sprayed through a high-voltage capillary, producing charged droplets from which ions are desorbed into the gas phase.

For this compound, which is a zwitterion, ESI-MS in the positive ion mode would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. The high-resolution capabilities of modern mass spectrometers would allow for the determination of the exact mass of this ion, which can be used to confirm the elemental formula. The presence of adducts with other cations, such as sodium [M+Na]⁺, is also common. researchgate.net The fragmentation patterns observed in tandem MS (MS/MS) experiments can provide further structural information. nih.gov

Table 3: Expected ESI-MS Data for this compound (C₂₈H₅₈N₂O₄S)

| Ion | Calculated Exact Mass (m/z) |

|---|---|

| [M+H]⁺ | 519.4217 |

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is another soft ionization technique that is useful for the analysis of large and non-volatile molecules, including surfactants. nih.gov In MALDI, the analyte is co-crystallized with a matrix compound that absorbs laser energy. A laser pulse desorbs and ionizes the analyte, and the time it takes for the ions to travel to the detector is measured, which is proportional to their m/z.

MALDI-TOF MS can be used to confirm the molecular weight of this compound and to analyze mixtures of surfactants. researchgate.net It is particularly useful for characterizing the distribution of oligomers or polymers if they are present as impurities. nih.gov Similar to ESI-MS, MALDI-TOF would be expected to show the molecular ion or protonated molecular ion of the compound. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the molecular-level characterization of this compound. These methods provide detailed insights into the compound's functional groups, bond vibrations, and the subtle shifts that occur due to conformational changes and intermolecular forces.

The zwitterionic structure of this compound, which contains a quaternary ammonium cation and a sulfonate anion, gives rise to a characteristic vibrational spectrum. Attenuated total reflection infrared (ATR-IR) spectroscopy is particularly effective for identifying the key functional groups. nih.gov

The sulfonate group (SO₃⁻) is readily identified by its distinct stretching and bending vibrations. The asymmetric stretching vibrations of the SO₃⁻ group typically appear as pronounced bands in the region of 1280 to 1180 cm⁻¹. nih.gov A strong band corresponding to the symmetric SO₃⁻ stretching is observed between 1040 and 1030 cm⁻¹. nih.gov Additionally, SO₃⁻ bending vibrations can be identified in the 570 to 520 cm⁻¹ range. nih.gov

The quaternary ammonium group and the associated alkyl chains also produce characteristic signals. The presence of the C–N bond is confirmed by a band around 1179 cm⁻¹, which can be associated with C–N stretching vibrations. nih.gov The aliphatic C-H stretching vibrations from the butyl and methyl groups are typically observed between 3000 and 2850 cm⁻¹. researchgate.net Furthermore, bands in the 760 to 720 cm⁻¹ range can be assigned to both C–S stretching of the ionic headgroup and the in-phase rocking of CH₂ groups within the alkyl chains, confirming the presence of both the sulfonate and alkylammonium moieties. nih.gov

A summary of these characteristic vibrational bands is presented in the table below.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Functional Group |

| Asymmetric SO₃⁻ Stretch | 1280 - 1180 | Sulfonate (SO₃⁻) |

| C–N Stretch | ~1179 | Quaternary Ammonium |

| Symmetric SO₃⁻ Stretch | 1040 - 1030 | Sulfonate (SO₃⁻) |

| C–S Stretch / CH₂ Rocking | 760 - 720 | Sulfonate / Alkyl Chain |

| SO₃⁻ Bending | 570 - 520 | Sulfonate (SO₃⁻) |

| Data sourced from a study on n-alkylammonium sulfobetaines. nih.gov |

IR and Raman spectroscopy are highly sensitive to the local chemical environment, making them ideal for studying the conformational changes and intermolecular interactions that govern the behavior of this compound. The strong dipole moments associated with the zwitterionic headgroup lead to significant intermolecular interactions, primarily hydrogen bonding and electrostatic interactions.

Spectroscopic and computational studies on similar zwitterionic liquids have shown that hydrogen bonding with solvent molecules, such as water, strongly influences the molecular structure. nih.gov For this compound, interactions between water molecules and the sulfonate group or the quaternary ammonium cation can be monitored through shifts in the vibrational frequencies of these groups. nih.gov Techniques like two-dimensional IR correlation spectroscopy (2D IR COS) can reveal kinetic conformational changes that arise from these intermolecular interactions as conditions like concentration are varied. nih.gov These interactions are crucial for understanding phenomena such as the formation of proton-conduction pathways in zwitterionic networks. nih.gov

The alkyl chains of the molecule can exist in different conformational states (e.g., trans vs. gauche). The relative populations of these conformers affect the CH₂ wagging and rocking modes in the IR and Raman spectra. researchgate.net Changes in temperature or the surrounding medium can induce conformational ordering or disordering, which is reflected in the intensity and position of these vibrational bands. An increase in the population of all-trans conformations, indicating a more ordered state, can be inferred from specific changes in the CH₂ wagging progression bands. researchgate.net

X-ray Diffraction (XRD) and Small-Angle X-ray Scattering (SAXS) for Supramolecular Structure

X-ray scattering techniques are indispensable for elucidating the arrangement of this compound molecules in both the solid state and in solution. While XRD provides atomic-resolution data on crystalline structures, SAXS reveals the larger-scale architecture of self-assembled structures like micelles and vesicles.

Single-crystal X-ray diffraction studies on related long-chain sulfobetaines, such as sulfobetaine-8, provide critical insights into the solid-state packing and molecular conformation of these zwitterions. mdpi.com In such crystal structures, the alkyl chains are often bent, adopting gauche-conformations at the nitrogen atom, which leads to a distinct kink in the molecular shape. mdpi.com

A defining feature of the supramolecular aggregation in the solid phase is the presence of strong, doubly charge-assisted hydrogen bonds of the type N⁺–C–H···⁻O₃S. mdpi.com These interactions are among the strongest C–H···O hydrogen bonds and are a primary driving force for the crystal packing. mdpi.com The C···O distances in these bonds are exceptionally short, indicating a powerful electrostatic attraction between the positively charged ammonium headgroup and the negatively charged sulfonate group of an adjacent molecule. This leads to the formation of extended hydrogen-bonded chains that organize the molecules into layered structures. mdpi.com While a specific crystal structure for this compound is not detailed, these findings on its longer-chain analogs serve as an excellent model for its expected solid-state organization.

In aqueous solutions, amphiphilic molecules like this compound can self-assemble into supramolecular structures such as micelles and vesicles. rsc.orgacs.org Small-Angle X-ray Scattering (SAXS) is a key technique for characterizing the size, shape, and internal structure of these aggregates in their native solution environment. nih.govresearchgate.net

SAXS experiments on detergent micelle solutions provide structural parameters like the radius of gyration (RG) and the maximum particle dimension (Dmax). nih.govdannalab.com Analysis of the scattering curve allows for the determination of the micelle's shape (e.g., spherical, ellipsoidal, or cylindrical) and the aggregation number (Nₐ), which is the number of surfactant molecules per micelle. nih.govdannalab.com For instance, SAXS data can be fitted to core-shell models that represent the hydrophobic core and the hydrated hydrophilic shell of the micelle. dannalab.com

Furthermore, sulfobetaine surfactants have been shown to form vesicles, which are bilayer structures enclosing an aqueous core. acs.org The formation of these vesicles can sometimes be induced by external factors, such as interaction with a rough surface, and their stability can be assessed under various conditions. acs.org While micelles are common, the ability of single-tailed sulfobetaines to form stable vesicles is a significant finding, expanding the understanding of their self-assembly behavior. acs.org

Chromatographic Techniques for Separation and Purity Analysis

High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation and quantitative analysis of zwitterionic surfactants like this compound. nih.gov Due to the compound's dual ionic nature and lack of a strong UV chromophore, specialized HPLC methods are often required for effective analysis.

One successful approach is reversed-phase liquid chromatography coupled with an Evaporative Light-Scattering Detector (ELSD). nih.gov This method is highly specific and allows for the separation of homologous series of alkyl sulfobetaines. nih.gov The ELSD is a mass-sensitive universal detector that does not require the analyte to have a chromophore, making it ideal for sulfobetaines. thermofisher.com This technique has been validated for linearity, precision, and accuracy, proving suitable for determining the concentration of sulfobetaines in various samples. nih.gov

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of non-volatile and thermally labile compounds like this compound. The development of a robust HPLC method is critical for purity assessment and quality control. Due to the zwitterionic nature of sulfobetaines, which possess both a positive and a negative charge, specialized HPLC methods are often required.

Reversed-phase liquid chromatography (RP-HPLC) is a commonly employed method for the analysis of sulfobetaine surfactants. nih.gov An improved HPLC method for separating zwitterionic detergents utilizes evaporative light-scattering detection (ELSD). nih.gov This detection method is advantageous as it does not require the analyte to have a UV chromophore. A typical method validation for a sulfobetaine analog, SB14, demonstrated linearity in the range of 50-500 µg/ml with a correlation coefficient of 0.9938. nih.gov The limits of detection (LOD) and quantitation (LOQ) were found to be 2 and 10 µg/ml, respectively. nih.gov

For sulfobetaines, which contain nitrogen, a chemiluminescent nitrogen detector (CLND) can be coupled with HPLC, offering equimolar responses based on the nitrogen content. nih.gov This allows for the accurate quantification of nitrogen-containing surfactants. nih.gov A reversed-phase separation using a cyano column has been successfully developed for analyzing mixtures of cationic and zwitterionic (sulfobetaine) surfactants. nih.gov

Hydrophilic Interaction Chromatography (HILIC) is another mode of HPLC that is well-suited for the separation of polar and charged analytes like this compound. csus.edu In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of an organic solvent and a small amount of aqueous buffer. mdpi.com This technique can provide unique selectivity for zwitterionic compounds. csus.edu

A typical HPLC system for the analysis of a zwitterionic surfactant might consist of a C18 reversed-phase column with a mobile phase of acetonitrile (B52724) and an ammonium acetate (B1210297) buffer, with detection at 215 nm using a Diode Array Detector (DAD). acs.org

Table 1: Example HPLC Method Parameters for Sulfobetaine Analysis

| Parameter | Value |

|---|---|

| Chromatographic Mode | Reversed-Phase HPLC |

| Column | Cyano or C18 |

| Mobile Phase | Acetonitrile/Water or Acetonitrile/Ammonium Acetate Buffer |

| Detector | Evaporative Light-Scattering Detector (ELSD), Chemiluminescent Nitrogen Detector (CLND), or Diode Array Detector (DAD) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 50 µL |

| Column Temperature | 30 °C |

This table presents a generalized set of parameters; specific conditions would need to be optimized for this compound.

Gas Chromatography (GC) for Volatile Byproducts

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. Due to the non-volatile nature of this compound, direct analysis by GC is not feasible without derivatization. acs.org However, GC is an invaluable tool for the identification and quantification of volatile byproducts that may be present from the synthesis process.

The synthesis of sulfobetaines can involve reactants and generate intermediates that are amenable to GC analysis. For instance, the purity of fatty amine precursors can be determined by GC. Monitoring the disappearance of these volatile starting materials can provide an indirect measure of reaction completion.

A typical GC analysis for volatile byproducts would involve a capillary column with a non-polar or moderately polar stationary phase. A Flame Ionization Detector (FID) is commonly used for the detection of organic compounds. The temperature program of the GC oven would be optimized to ensure the separation of all potential volatile impurities.

Size Exclusion Chromatography (SEC) for Aggregate Size Distribution

This compound, as a surfactant, has the ability to self-assemble into aggregates such as micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC). researchgate.netresearchgate.net Size Exclusion Chromatography (SEC) is a chromatographic technique that separates molecules based on their hydrodynamic volume in solution. It is therefore an ideal method for characterizing the size and distribution of these aggregates.

In SEC, a column packed with a porous material is used. Larger molecules (aggregates) are excluded from the pores and thus elute earlier, while smaller molecules (monomers) can penetrate the pores and have a longer retention time. By calibrating the column with standards of known molecular size, it is possible to determine the size distribution of the this compound aggregates.

The aggregation behavior of zwitterionic surfactants is influenced by factors such as the length of the hydrophobic chain and the structure of the headgroup. researchgate.netrsc.org SEC can be used to study how these structural modifications, as well as changes in solution conditions (e.g., concentration, ionic strength, temperature), affect the size and stability of the resulting micelles. researchgate.net Dynamic Light Scattering (DLS) is another technique often used in conjunction with or as an alternative to SEC for determining micelle size. rsc.orgnih.gov

Table 2: Typical SEC Parameters for Surfactant Aggregate Analysis

| Parameter | Value |

|---|---|

| Column | Gel Permeation Chromatography (GPC) or Gel Filtration Chromatography (GFC) column with appropriate pore size |

| Mobile Phase | Aqueous buffer (e.g., phosphate (B84403) buffered saline) |

| Detector | Refractive Index (RI), UV-Vis, or Multi-Angle Light Scattering (MALS) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Temperature | Ambient or controlled |